(E)-N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
Overview
Description
(E)-N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a synthetic organic compound characterized by its complex structure, which includes a benzimidazole moiety, a phenyl ring, and a trimethoxyphenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide typically involves a multi-step process:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Coupling with Phenyl Ring: The benzimidazole derivative is then coupled with a phenyl ring through a suitable linker, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Introduction of the Acrylamide Moiety:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including:
Batch or Continuous Flow Processes: To ensure consistent quality and yield.
Catalyst Optimization: Using highly efficient catalysts to minimize reaction times and costs.
Purification Techniques: Employing advanced purification methods such as recrystallization, chromatography, or distillation to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can reduce the acrylamide moiety to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nitrating agents like nitric acid for nitration.
Major Products
Oxidation Products: Quinones or other oxidized aromatic compounds.
Reduction Products: Amines or reduced aromatic compounds.
Substitution Products: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Biology
Biological Probes: Utilized in the study of biological systems due to its ability to interact with various biomolecules.
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes.
Medicine
Drug Development: Explored as a lead compound in the development of new therapeutic agents, particularly for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Industry
Material Science:
Mechanism of Action
The mechanism of action of (E)-N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to interact with DNA and proteins, potentially leading to the inhibition of enzyme activity or modulation of receptor function. The trimethoxyphenyl group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like benzimidazole itself or substituted benzimidazoles.
Acrylamide Derivatives: Compounds containing the acrylamide moiety, such as N,N-dimethylacrylamide.
Trimethoxyphenyl Compounds: Compounds like trimethoprim, which also contain the trimethoxyphenyl group.
Uniqueness
(E)-N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is unique due to the combination of its structural features, which confer specific biological activities and chemical reactivity. The presence of the benzimidazole and trimethoxyphenyl groups in a single molecule provides a distinct profile that can be exploited for various applications in research and industry.
Properties
IUPAC Name |
(E)-N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4/c1-30-21-14-16(15-22(31-2)24(21)32-3)8-13-23(29)26-18-11-9-17(10-12-18)25-27-19-6-4-5-7-20(19)28-25/h4-15H,1-3H3,(H,26,29)(H,27,28)/b13-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNFZMWKLFUGOBZ-MDWZMJQESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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